molecular formula C14H20O4 B035316 1-(2,3,4-Triethoxyphenyl)ethanone CAS No. 100864-28-6

1-(2,3,4-Triethoxyphenyl)ethanone

Cat. No. B035316
M. Wt: 252.31 g/mol
InChI Key: ZQKHMJPSNYPQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-Triethoxyphenyl)ethanone, also known as Tropinone, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a ketone derivative of tropine and is commonly used as a precursor for the synthesis of various alkaloids. In

Mechanism Of Action

1-(2,3,4-Triethoxyphenyl)ethanone acts as a competitive inhibitor of acetylcholine esterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2,3,4-Triethoxyphenyl)ethanone increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory retention.

Biochemical And Physiological Effects

1-(2,3,4-Triethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation, in the brain. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been shown to increase the levels of norepinephrine and serotonin, two neurotransmitters that are involved in mood regulation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2,3,4-Triethoxyphenyl)ethanone in lab experiments is its versatility. It can be easily synthesized through several methods, and its derivatives can be used in various applications. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 1-(2,3,4-Triethoxyphenyl)ethanone is its potential toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for the study of 1-(2,3,4-Triethoxyphenyl)ethanone. One potential direction is the development of new synthesis methods for 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives. Another direction is the investigation of 1-(2,3,4-Triethoxyphenyl)ethanone's potential applications in medicinal chemistry, including the development of drugs for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives.

Synthesis Methods

1-(2,3,4-Triethoxyphenyl)ethanone can be synthesized through several methods, including the Robinson annulation reaction, the Mannich reaction, and the Pictet-Spengler reaction. The Robinson annulation reaction involves the reaction between an α,β-unsaturated ketone and an aldehyde, while the Mannich reaction involves the reaction between an aldehyde, an amine, and a ketone. The Pictet-Spengler reaction involves the reaction between an aminoalcohol and an aldehyde or ketone. These methods have been widely used to synthesize 1-(2,3,4-Triethoxyphenyl)ethanone and its derivatives for various scientific research applications.

Scientific Research Applications

1-(2,3,4-Triethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. It is commonly used as a precursor for the synthesis of various alkaloids, including cocaine, atropine, and scopolamine. 1-(2,3,4-Triethoxyphenyl)ethanone has also been studied for its potential applications in the synthesis of chiral compounds and as a catalyst in organic reactions. Additionally, 1-(2,3,4-Triethoxyphenyl)ethanone has been investigated for its potential applications in medicinal chemistry, including the development of drugs for the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

100864-28-6

Product Name

1-(2,3,4-Triethoxyphenyl)ethanone

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,3,4-triethoxyphenyl)ethanone

InChI

InChI=1S/C14H20O4/c1-5-16-12-9-8-11(10(4)15)13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3

InChI Key

ZQKHMJPSNYPQIV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)C)OCC)OCC

synonyms

2' 3' 4'-TRIETHOXYACETOPHENONE 98

Origin of Product

United States

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